molecular formula C10H11BrO2 B2664552 2-(4-Bromo-3,5-dimethylphenyl)acetic acid CAS No. 1784304-63-7

2-(4-Bromo-3,5-dimethylphenyl)acetic acid

Cat. No. B2664552
CAS RN: 1784304-63-7
M. Wt: 243.1
InChI Key: GDFWZBQTNAWXRX-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3,5-dimethylphenyl)acetic acid” is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 . This compound is also known as Benzeneacetic acid, 4-bromo-3,5-dimethyl .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromine and two methyl groups, attached to an acetic acid group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I consulted.

Scientific Research Applications

  • Metabolic Pathways Studies Research has explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid. This substance, closely related to 2-(4-Bromo-3,5-dimethylphenyl)acetic acid, indicates a pathway involving deamination and subsequent reduction or oxidation to produce alcohol and carboxylic acid metabolites (Kanamori et al., 2002). Another study on 2C-B with human and other species' hepatocytes also produced metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid, suggesting similar metabolic pathways across species (Carmo et al., 2005).

  • Chemical Synthesis and Characterization Various studies have reported the synthesis of new chemical compounds involving acetic acid derivatives. For instance, the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid by reacting 2,4-dimethylphenol with 2-chloropropionic acid and its subsequent reactions were explored in one study (Hogale et al., 1995). Similarly, another study focused on synthesizing a series of compounds by reacting different reagents with acetic acid, highlighting the diverse applications of acetic acid derivatives in chemical synthesis (Hasan et al., 2011).

  • Pharmacological Applications While direct studies on this compound are limited, related compounds have been explored for their pharmacological properties. For example, a study on a pyrrolizine derivative, which is structurally related to acetic acid derivatives, investigated its inhibition of enzymes cyclo-oxygenase and 5-lipoxygenase, indicating potential anti-inflammatory and analgesic applications (Laufer et al., 1994).

  • Bromination and Nitration Reactions Research on the bromination and nitration of various compounds, including those related to this compound, has been conducted. These studies are significant for understanding the reactivity and transformation of these compounds under different chemical conditions, which is crucial in organic synthesis (Dmitrienko et al., 1980), (Fischer et al., 1975).

Safety and Hazards

The safety information for “2-(4-Bromo-3,5-dimethylphenyl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFWZBQTNAWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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